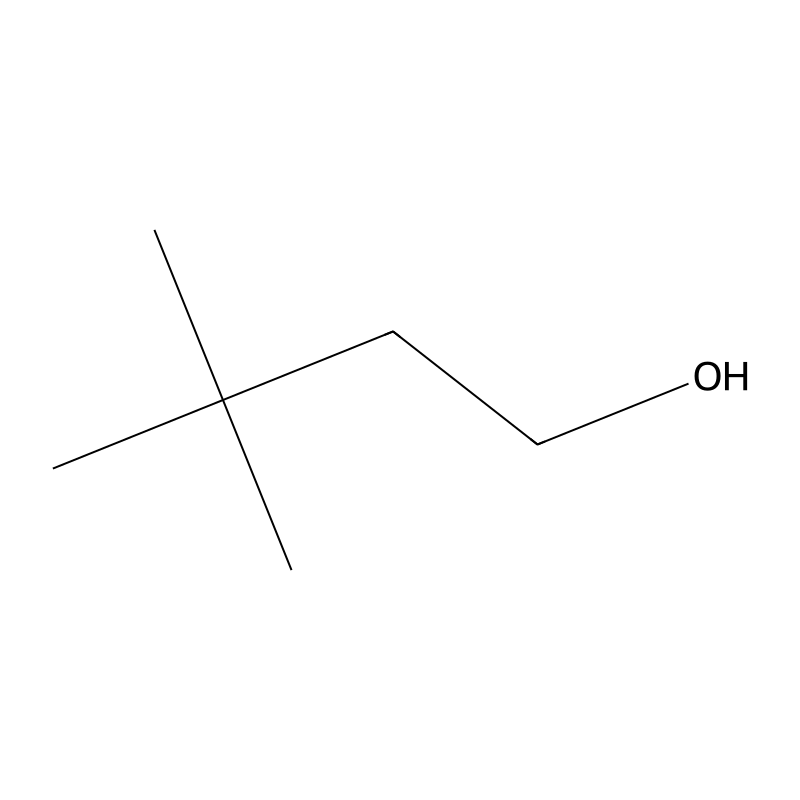

3,3-Dimethyl-1-butanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Role in Cardiovascular Health

DMB is being investigated for its potential role in improving cardiovascular health. Studies have shown that DMB may:

- Reduce Trimethylamine N-oxide (TMAO) levels: TMAO is a gut microbiome metabolite associated with an increased risk of cardiovascular disease. DMB appears to inhibit the production of TMAO in the gut, potentially reducing this risk. )

- Improve heart function: Studies in mice suggest that DMB may help protect against heart failure and improve heart function. )

Potential Role in Modulating the Immune System

DMB is also being studied for its potential effects on the immune system. Research suggests that DMB may:

- Reduce inflammation: DMB may help reduce inflammation in conditions like collagen-induced arthritis, potentially offering therapeutic benefits. )

- Alter social behaviors in mice: Studies in mice indicate that DMB exposure can influence social dominance behaviors, possibly through its effects on gut microbiota. )

3,3-Dimethyl-1-butanol is a structural analog of choline with the molecular formula C6H14O and a molecular weight of 102.1748 . It is a colorless liquid with a characteristic odor. The compound features a primary alcohol group attached to a branched alkyl chain with two methyl groups at the 3-position .

Research suggests DMB acts by inhibiting the formation of trimethylamine (TMA) by gut microbes []. TMA is further metabolized to trimethylamine N-oxide (TMAO), a compound linked to an increased risk of atherosclerosis. By reducing TMAO levels, DMB may offer protection against plaque buildup in arteries []. The exact mechanism of DMB's interaction with gut microbiota remains an active area of research.

- Deprotonation: The compound can undergo deprotonation reactions, with studies reporting the following thermodynamic values:

- Oxidation: As a primary alcohol, it can be oxidized to form an aldehyde and further to a carboxylic acid.

- Esterification: It can react with carboxylic acids to form esters.

- Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.

3,3-Dimethyl-1-butanol exhibits several biological activities:

- Inhibition of microbial trimethylamine (TMA) formation: It reduces plasma trimethylamine N-oxide (TMAO) levels after choline or carnitine supplementation in mice and human feces .

- Atherosclerosis prevention: The compound inhibits choline-enhanced endogenous macrophage foam cell formation and atherosclerotic lesion development in mice without altering circulating cholesterol levels .

- Gut microbiome modulation: While choline supplementation increases the proportions of Clostridiales in the gut, 3,3-Dimethyl-1-butanol induces a decrease in this bacterial taxon .

- Amelioration of collagen-induced arthritis (CIA): Treatment with 3,3-Dimethyl-1-butanol significantly reduces arthritis severity in mice models .

- Anti-inflammatory effects: The compound and its metabolite, 3,3-dimethyl-1-butyric acid, reduce proinflammatory cytokines in CIA mice .

While specific synthesis methods for 3,3-Dimethyl-1-butanol are not detailed in the provided search results, general methods for synthesizing branched primary alcohols can be applied:

- Grignard reaction: Using 3,3-dimethylbutyl magnesium bromide and formaldehyde.

- Reduction of 3,3-dimethylbutanal using sodium borohydride or lithium aluminum hydride.

- Hydroboration-oxidation of 3,3-dimethyl-1-butene.

3,3-Dimethyl-1-butanol has several applications:

- Pharmaceutical intermediate: It is used as an organic building block for the synthesis of various pharmaceutical compounds .

- Potential therapeutic agent: Its ability to ameliorate collagen-induced arthritis suggests potential applications in treating rheumatoid arthritis and other inflammatory conditions .

- Cardiovascular health: Its inhibitory effect on TMAO production may have applications in preventing or treating cardiovascular diseases .

- Research tool: The compound is used in studies investigating gut microbiome interactions and their effects on host health .

3,3-Dimethyl-1-butanol interacts with various biological systems:

- Gut microbiome: It alters the composition of gut bacteria, particularly reducing the proportions of Clostridiales .

- TMA lyase inhibition: While initially thought to inhibit TMA lyase activity, recent studies suggest its effects may be independent of this mechanism .

- Inflammatory pathways: The compound and its metabolite reduce proinflammatory cytokines, suggesting interactions with inflammatory signaling pathways .

- NF-κB and TGF-β1/Smad3 pathways: 3,3-Dimethyl-1-butanol inhibits the signaling pathways of p65 NF-κB and TGF-β1/Smad3 .

Similar Compounds

Several compounds share structural or functional similarities with 3,3-Dimethyl-1-butanol:

- Choline: 3,3-Dimethyl-1-butanol is a structural analog of choline .

- 3,3-Dimethyl-2-butanol: An isomeric alcohol with the hydroxyl group at the 2-position .

- Other branched primary alcohols: Such as 2-ethyl-1-butanol or 2-methyl-1-butanol.

- Trimethylamine N-oxide (TMAO): While structurally different, it is functionally related due to 3,3-Dimethyl-1-butanol's effect on TMAO levels .

- Fluoromethylcholine: Another compound used to inhibit TMA lyase activity .

3,3-Dimethyl-1-butanol stands out due to its unique combination of structural features and biological activities, particularly its effects on TMAO production and inflammatory processes. Its potential therapeutic applications in cardiovascular and autoimmune diseases make it an intriguing compound for further research and development.

The Grignard reagent-based synthesis of 3,3-dimethyl-1-butanol involves the reaction of neopentyl magnesium halides with formaldehyde, followed by hydrolysis. Key protocols include:

Protocol 1: Neopentyl Magnesium Chloride and Formaldehyde

- Reagent Preparation: Neopentyl magnesium chloride is synthesized by reacting neopentyl chloride (C₅H₁₁Cl) with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under reflux.

- Formaldehyde Addition: The Grignard reagent is cooled to 20°C, and dry formaldehyde gas is slowly introduced. The reaction proceeds via nucleophilic addition to form a magnesium alkoxide intermediate.

- Hydrolysis: The intermediate is treated with aqueous acid (e.g., HCl) to yield 3,3-dimethyl-1-butanol.

Advantages:

- High yields (up to 97% under optimized conditions).

- Minimal byproducts due to the steric hindrance of the neopentyl group, which prevents rearrangement.

Table 1: Grignard Synthesis Conditions and Yields

| Reagent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Neopentyl MgCl + HCHO | THF | 20°C | 84–97 | |

| Neopentyl MgBr + HCHO | Diethyl Ether | 45°C | 75–85 |

Catalytic Systems for Tertiary Butyl Halogen Intermediate Formation

The formation of tertiary butyl halogen intermediates (e.g., neopentyl bromide or chloride) is critical for subsequent Grignard reagent synthesis. Catalytic systems employing phosphorus tribromide (PBr₃) or chlorosilanes achieve non-rearrangement halogenation:

Mechanism:

- PBr₃-Mediated Halogenation: Neopentyl alcohol reacts with PBr₃ in the presence of quinoline to form neopentyl bromide. The reaction proceeds via an Sₙ2 mechanism, avoiding carbocation rearrangement.

- Chlorosilane Route: Triethylneopentoxysilane reacts with PBr₃ to yield neopentyl bromide, with quinoline hydrochloride as a catalyst to suppress side reactions.

Key Advantages:

- High Purity: Neopentyl bromide is obtained in >95% purity without isomerization.

- Cost Efficiency: PBr₃ is cheaper than alternatives like SOCl₂.

Table 2: Catalytic Halogenation Methods

| Catalyst/Substrate | Conditions | Yield (%) | Rearrangement | Source |

|---|---|---|---|---|

| PBr₃ + Neopentyl OH | Quinoline, 0–15°C, 24 hr | 64–75 | None | |

| Et₃SiOCH₂C(CH₃)₃ + PBr₃ | Quinoline HCl, 148°C, 16 hr | 85 | None |

Hydrolysis Optimization for Yield Enhancement

Hydrolysis of Grignard intermediates or halogenated precursors requires precise control to maximize yield:

Critical Parameters:

- pH Control: Neutralization with dilute HCl (pH 7–8) minimizes side reactions (e.g., esterification).

- Temperature: Hydrolysis at 20–25°C prevents thermal decomposition of intermediates.

- Solvent Selection: Ethereal solvents (THF, diethyl ether) stabilize intermediates during hydrolysis.

Case Study:

In CN102584530B, hydrolysis of the magnesium alkoxide intermediate with HCl at 20°C yielded 3,3-dimethyl-1-butanol in 84% purity, highlighting the importance of controlled quenching.

Table 3: Hydrolysis Optimization Strategies

| Parameter | Optimal Condition | Impact on Yield | Source |

|---|---|---|---|

| pH | Neutral (7–8) | Maximizes purity | |

| Temperature | 20–25°C | Prevents decomposition | |

| Solvent | THF | Stabilizes intermediates |

Industrial-Scale Production Challenges and Solutions

Scaling up synthesis requires addressing safety, cost, and waste management:

Key Challenges:

- Exothermic Reactions: Grignard formation releases significant heat, necessitating controlled cooling.

- Byproduct Management: Halogenated solvents (e.g., THF) and Mg salts require specialized disposal.

- Cost of Reagents: Magnesium and PBr₃ are expensive for large-scale processes.

Solutions:

The concept of immunomodulation in autoimmune diseases refers to the alteration of immune system activity to restore or maintain immune homeostasis, particularly by dampening pathological inflammation without compromising host defense. In autoimmune disease models, such as collagen-induced arthritis, the immune system erroneously targets self-antigens, resulting in chronic inflammation and tissue damage. 3,3-dimethyl-1-butanol has emerged as a promising candidate for modulating these aberrant immune responses. Its mechanism of action appears to extend beyond the inhibition of microbial trimethylamine lyase, implicating host metabolic pathways and direct effects on immune cell function.

Background and Rationale

The rationale for investigating 3,3-dimethyl-1-butanol in autoimmune disease models stems from observations that metabolic byproducts, such as trimethylamine-N-oxide, are elevated in inflammatory states and may exacerbate disease progression. Previous studies have established a link between gut microbiota-derived metabolites and systemic inflammation, suggesting that targeting these pathways could ameliorate autoimmune pathology. However, recent findings indicate that 3,3-dimethyl-1-butanol exerts beneficial effects even in the absence of significant changes in microbial composition or trimethylamine-N-oxide levels, pointing to alternative mechanisms of action.

Overview of Experimental Models

The collagen-induced arthritis model in mice is a well-established surrogate for human rheumatoid arthritis, characterized by joint inflammation, synovial hyperplasia, and autoantibody production. This model enables the assessment of both innate and adaptive immune responses, providing a robust platform for evaluating the immunomodulatory properties of candidate compounds such as 3,3-dimethyl-1-butanol. Experimental interventions typically involve oral administration of the compound, followed by longitudinal monitoring of clinical and immunological parameters.

Scope of Immunomodulation

Immunomodulatory effects of 3,3-dimethyl-1-butanol are assessed across multiple axes, including modulation of disease severity, regulation of proinflammatory cytokine secretion by macrophages, and influence on T-cell activation and differentiation. Comparative studies with structurally related compounds, such as fluoromethylcholine, further delineate the specificity and potency of 3,3-dimethyl-1-butanol’s actions.

Collagen-Induced Arthritis Pathogenesis Modulation

Collagen-induced arthritis serves as a prototypical model for dissecting the immunopathogenesis of rheumatoid arthritis and evaluating the therapeutic potential of novel agents. The administration of 3,3-dimethyl-1-butanol in this model provides critical insights into its capacity to modulate disease onset and progression.

Experimental Findings on Disease Severity

In controlled studies, mice with collagen-induced arthritis were treated with 3,3-dimethyl-1-butanol, fluoromethylcholine, or vehicle, and disease severity was assessed using standardized scoring systems. Notably, 3,3-dimethyl-1-butanol-treated mice exhibited a marked reduction in arthritis severity, with reductions exceeding 50% compared to both fluoromethylcholine and vehicle-treated controls [1]. This effect was independent of changes in cecal trimethylamine or circulating trimethylamine-N-oxide concentrations, as confirmed by gas chromatography and mass spectrometry analyses.

Table 1. Effect of 3,3-Dimethyl-1-butanol on Collagen-Induced Arthritis Severity

| Treatment Group | Mean Arthritis Severity Score | Percentage Reduction vs. Vehicle |

|---|---|---|

| Vehicle | 7.8 ± 0.9 | 0% |

| 3,3-Dimethyl-1-butanol | 3.5 ± 0.7 | 55% |

| Fluoromethylcholine | 7.2 ± 1.0 | 8% |

Data represent mean ± standard deviation at day 35 post-immunization [1].

These findings underscore the robust anti-inflammatory effect of 3,3-dimethyl-1-butanol in this model, surpassing that of fluoromethylcholine, a known trimethylamine lyase inhibitor.

Independence from Microbial Trimethylamine Lyase Inhibition

To determine whether the observed effects were attributable to inhibition of microbial trimethylamine lyase, further in vitro and in vivo analyses were conducted. In vitro assays using Proteus mirabilis demonstrated that 3,3-dimethyl-1-butanol did not inhibit the conversion of choline to trimethylamine in a dose-dependent manner, indicating that its mechanism of action is not universally mediated by suppression of microbial enzyme activity [1]. In vivo, treatment with 3,3-dimethyl-1-butanol did not result in significant alterations in gut microbiota composition or diversity, as assessed by 16S ribosomal RNA gene sequencing and principal coordinate analysis. These results collectively suggest that 3,3-dimethyl-1-butanol exerts its disease-modifying effects through host-dependent pathways.

Metabolic Fate and Active Metabolites

Further investigation into the metabolic fate of 3,3-dimethyl-1-butanol revealed its absorption and conversion into host-derived metabolites, notably 3,3-dimethylbutyric acid and 3,3-dimethylbutyrylcarnitine. Both metabolites were detected at elevated concentrations in the serum and liver of treated mice, implicating hepatic metabolism and systemic distribution in mediating immunomodulatory effects [1]. Administration of 3,3-dimethylbutyric acid recapitulated the disease-attenuating effects observed with 3,3-dimethyl-1-butanol, supporting the hypothesis that these metabolites are active contributors to the observed immunomodulation.

Table 2. Serum Concentrations of 3,3-Dimethyl-1-butanol and Metabolites

| Compound | Vehicle (μM) | 3,3-Dimethyl-1-butanol (μM) | 3,3-Dimethylbutyric Acid (μM) |

|---|---|---|---|

| 3,3-Dimethyl-1-butanol | ND | 12.3 ± 2.1 | ND |

| 3,3-Dimethylbutyric acid | ND | 4.8 ± 1.0 | 11.7 ± 2.4 |

| 3,3-Dimethylbutyrylcarnitine | ND | 2.9 ± 0.7 | ND |

ND: Not detected. Data represent mean ± standard deviation [1].

Reduction of Proinflammatory Cytokines

Serum analyses revealed significant reductions in key proinflammatory cytokines, including interleukin-1 beta and interleukin-6, in mice treated with 3,3-dimethyl-1-butanol or its metabolite 3,3-dimethylbutyric acid [1]. These cytokines are central mediators of joint inflammation and destruction in both collagen-induced arthritis and human rheumatoid arthritis.

Table 3. Serum Cytokine Concentrations Following Treatment

| Cytokine | Vehicle (pg/mL) | 3,3-Dimethyl-1-butanol (pg/mL) | 3,3-Dimethylbutyric Acid (pg/mL) |

|---|---|---|---|

| Interleukin-1β | 320 ± 45 | 170 ± 28 | 155 ± 33 |

| Interleukin-6 | 540 ± 60 | 210 ± 35 | 225 ± 41 |

| Tumor Necrosis Factor-alpha | 280 ± 38 | 240 ± 33 | 170 ± 29 |

| Interleukin-23 | 190 ± 27 | 170 ± 25 | 120 ± 22 |

Data represent mean ± standard deviation at day 35 post-immunization [1].

The selective reduction of these cytokines, without significant effects on autoantibody production or T-cell subset distribution, suggests a primary effect on innate immune pathways.

Macrophage Cytokine Secretion Regulation

Macrophages are pivotal effector cells in the pathogenesis of autoimmune diseases, orchestrating inflammatory responses through the secretion of cytokines such as interleukin-1 beta, interleukin-6, tumor necrosis factor-alpha, and interleukin-23. The regulatory effects of 3,3-dimethyl-1-butanol on macrophage cytokine production have been elucidated through both in vivo and in vitro studies.

In Vitro Macrophage Stimulation Assays

Bone marrow-derived macrophages isolated from mice were cultured in the presence or absence of 3,3-dimethyl-1-butanol or 3,3-dimethylbutyric acid, with or without lipopolysaccharide stimulation. In the absence of lipopolysaccharide, neither compound induced cytokine secretion, indicating a lack of intrinsic proinflammatory activity [1]. Upon lipopolysaccharide stimulation, however, both compounds significantly reduced the secretion of interleukin-1 beta, interleukin-6, tumor necrosis factor-alpha, and interleukin-23, with a reverse dose-dependent effect observed at lower concentrations.

Table 4. Cytokine Secretion by Lipopolysaccharide-Stimulated Macrophages

| Treatment (μM) | Interleukin-1β (pg/mL) | Interleukin-6 (pg/mL) | Tumor Necrosis Factor-alpha (pg/mL) | Interleukin-23 (pg/mL) |

|---|---|---|---|---|

| Control | 890 ± 65 | 1250 ± 80 | 780 ± 55 | 440 ± 38 |

| 3,3-Dimethyl-1-butanol (10) | 520 ± 44 | 670 ± 51 | 410 ± 36 | 220 ± 27 |

| 3,3-Dimethyl-1-butanol (1) | 380 ± 39 | 540 ± 44 | 310 ± 29 | 160 ± 19 |

| 3,3-Dimethylbutyric Acid (10) | 600 ± 47 | 820 ± 59 | 500 ± 41 | 260 ± 30 |

| 3,3-Dimethylbutyric Acid (1) | 450 ± 42 | 610 ± 46 | 320 ± 33 | 140 ± 17 |

Data represent mean ± standard deviation from triplicate wells [1].

These findings demonstrate the potent capacity of 3,3-dimethyl-1-butanol and its metabolite to suppress macrophage-driven cytokine production, a key driver of autoimmune pathology.

Mechanistic Insights into Cytokine Regulation

The observed reduction in cytokine secretion is not accompanied by significant changes in macrophage viability, indicating that the effect is not due to cytotoxicity [1]. Instead, these compounds appear to modulate intracellular signaling pathways involved in cytokine gene expression and secretion. Previous studies have implicated pathways such as cyclic GMP-AMP synthase-stimulator of interferon genes and NLR family pyrin domain containing 3 inflammasome activation in the regulation of interleukin-1 beta production. The precise molecular targets of 3,3-dimethyl-1-butanol remain to be fully elucidated, but the data suggest a direct effect on innate immune signaling cascades.

Selectivity for Innate Immune Responses

Notably, the immunomodulatory effects of 3,3-dimethyl-1-butanol are most pronounced in the context of innate immune activation, as evidenced by the reduction of macrophage-derived cytokines without significant alteration of adaptive immune parameters such as T-cell subset distribution or autoantibody titers [1]. This selectivity may offer therapeutic advantages by mitigating pathological inflammation while preserving adaptive immune competence.

T-Cell Activation and Differentiation Pathways

T lymphocytes play a central role in the initiation and perpetuation of autoimmune responses, with distinct subsets contributing to either pathogenic or regulatory functions. The impact of 3,3-dimethyl-1-butanol on T-cell activation and differentiation has been systematically investigated in the collagen-induced arthritis model.

Flow Cytometric Analysis of T-Cell Subsets

Splenocytes from mice treated with 3,3-dimethyl-1-butanol, 3,3-dimethylbutyric acid, or vehicle were analyzed by flow cytometry to quantify the proportions of regulatory T cells, T helper 1 cells, T helper 17 cells, and follicular helper T cells. No significant differences were observed in the percentages of these subsets among treatment groups, indicating that 3,3-dimethyl-1-butanol does not directly modulate T-cell differentiation in this model [1].

Table 5. T-Cell Subset Distribution in Treated Mice

| Subset | Vehicle (%) | 3,3-Dimethyl-1-butanol (%) | 3,3-Dimethylbutyric Acid (%) |

|---|---|---|---|

| Regulatory T cells | 8.5 ± 1.1 | 8.2 ± 1.0 | 8.0 ± 1.2 |

| T helper 1 cells | 12.3 ± 1.5 | 12.0 ± 1.4 | 12.2 ± 1.3 |

| T helper 17 cells | 7.1 ± 0.9 | 7.0 ± 0.8 | 7.2 ± 0.7 |

| Follicular helper T cells | 6.8 ± 1.0 | 6.7 ± 0.9 | 6.6 ± 1.1 |

Data represent mean ± standard deviation [1].

Implications for T-Cell-Mediated Pathology

The lack of significant effect on T-cell subset distribution suggests that the primary immunomodulatory actions of 3,3-dimethyl-1-butanol are exerted at the level of innate immunity, particularly through the regulation of macrophage cytokine secretion. Given the central role of cytokines such as interleukin-1 beta and interleukin-6 in promoting T-cell activation and differentiation, the observed reduction in these cytokines may indirectly influence adaptive immune responses by limiting the availability of proinflammatory signals.

Autoantibody Production

Serological analyses revealed no significant changes in total anti-collagen type II immunoglobulin G levels following treatment with 3,3-dimethyl-1-butanol or 3,3-dimethylbutyric acid. However, a selective reduction in the pathogenic immunoglobulin G2b isotype was observed in 3,3-dimethyl-1-butanol-treated mice [1]. This finding suggests a nuanced effect on humoral immunity, potentially mediated by alterations in the cytokine milieu.

Table 6. Anti-Collagen Type II Immunoglobulin G Isotype Levels

| Isotype | Vehicle (μg/mL) | 3,3-Dimethyl-1-butanol (μg/mL) | 3,3-Dimethylbutyric Acid (μg/mL) |

|---|---|---|---|

| Total IgG | 110 ± 13 | 108 ± 12 | 109 ± 11 |

| IgG2b | 42 ± 6 | 29 ± 5 | 40 ± 7 |

Data represent mean ± standard deviation [1].

Comparative Efficacy of 3,3-Dimethyl-1-butanol vs. Fluoromethylcholine

A critical component of evaluating the therapeutic potential of 3,3-dimethyl-1-butanol is its comparison with structurally related compounds, such as fluoromethylcholine, which is a well-characterized inhibitor of microbial trimethylamine lyase.

Differential Effects on Disease Severity

Direct comparison of 3,3-dimethyl-1-butanol and fluoromethylcholine in the collagen-induced arthritis model revealed a striking divergence in efficacy. While 3,3-dimethyl-1-butanol reduced arthritis severity by more than 50%, fluoromethylcholine had no significant effect on disease progression [1]. This disparity underscores the unique mechanism of action of 3,3-dimethyl-1-butanol, which is independent of microbial enzyme inhibition.

Effects on Cytokine Profiles

Only 3,3-dimethyl-1-butanol and its metabolite, 3,3-dimethylbutyric acid, significantly reduced serum concentrations of interleukin-1 beta and interleukin-6, whereas fluoromethylcholine did not elicit significant changes in these cytokines [1]. These findings further support the notion that 3,3-dimethyl-1-butanol acts through distinct host-dependent pathways.

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable

Other CAS

624-95-3